5-Bromo-6-cloro-3-indolil-beta-D-galactósido

Descripción general

Descripción

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a chromogenic substrate for β-Galactosidase, producing a red or magenta insoluble product . It is used in various applications including immunoblotting, immunocytochemical, and histological applications .

Synthesis Analysis

The compound was synthesized by Jerome Horwitz and collaborators in 1964 . It is an analog of lactose and may be hydrolyzed by the β-galactosidase enzyme .Molecular Structure Analysis

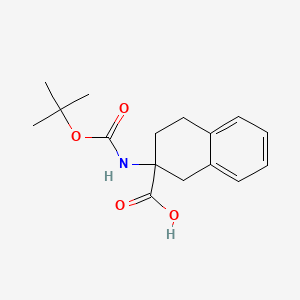

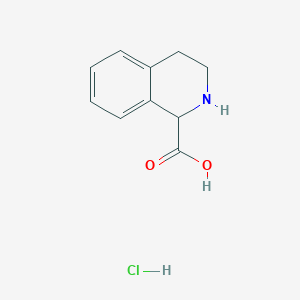

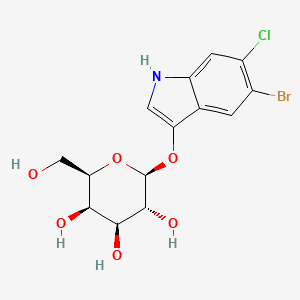

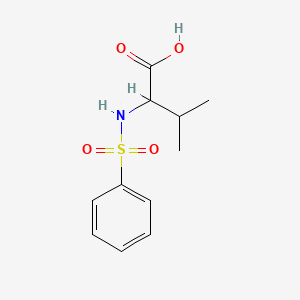

The molecular formula of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is C14H15BrClNO6 . It consists of galactose linked to a substituted indole .Chemical Reactions Analysis

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is hydrolyzed by β-galactosidase to produce a red or magenta precipitate . This precipitate is insoluble in alcohol and xylenes .Physical And Chemical Properties Analysis

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is a white to off-white crystalline powder . It has a predicted boiling point of 673.9±55.0 °C and a predicted density of 1.882±0.06 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Detección Azul-Blanca

X-Gal se utiliza ampliamente en biología molecular para la detección azul-blanca. Esta técnica permite a los investigadores distinguir entre colonias bacterianas recombinantes y no recombinantes. Las colonias recombinantes que contienen un gen β-galactosidasa funcional permanecerán blancas, mientras que las colonias no recombinantes se volverán azules tras la hidrólisis de X-Gal .

Detección Histoquímica

En histología, X-Gal sirve como sustrato histoquímico para detectar la actividad de β-galactosidasa en tejidos fijados. Es particularmente útil en inmunohistoquímica para visualizar células que expresan el gen lacZ, que codifica β-galactosidasa .

Visualización de la Expresión del Gen Reportero

X-Gal se utiliza para visualizar la expresión del gen reportero β-galactosidasa en células eucariotas transfectadas. Esta aplicación es crucial en campos de investigación como la genética y la biología celular para estudiar la expresión y regulación de los genes .

Procedimientos Inmunológicos

El compuesto también encuentra su uso en procedimientos inmunológicos donde ayuda a detectar la actividad de β-galactosidasa. Es una herramienta clave en inmunotransferencias o ensayos inmunocitoquímicos donde el desarrollo del color azul indica la presencia de la enzima .

Bacteriología

En bacteriología, X-Gal se utiliza para detectar la actividad de β-galactosidasa. Esta aplicación es importante para estudiar las enzimas bacterianas y sus funciones dentro de diversas cepas .

Mecanismo De Acción

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .

Mode of Action

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside acts as a chromogenic substrate for β-galactosidase . When cleaved by β-galactosidase, it yields galactose and 5-bromo-4-chloro-3-hydroxyindole .

Biochemical Pathways

The hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase is a key step in the Lac operon pathway . This pathway is crucial for the metabolism of lactose in many organisms.

Pharmacokinetics

Its solubility in methanol suggests that it may have good bioavailability .

Result of Action

The hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase results in the formation of a blue precipitate . This color change is often used as a visual indicator of β-galactosidase activity in various applications, including blue/white screening in gene cloning .

Action Environment

The action of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is influenced by environmental factors such as temperature and pH. It is typically stored at 2-8°C , suggesting that it may be sensitive to heat. The pH of the environment can also affect the activity of β-galactosidase and, consequently, the efficacy of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside interacts with the enzyme β-galactosidase . This enzyme rapidly hydrolyzes β-D-galactopyranosides but usually does not hydrolyze either the anomeric α-D-galactopyranosides or the isomeric β-D-glucopyranosides . The interaction between 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside and β-galactosidase results in the formation of a dark blue precipitate .

Cellular Effects

The dark blue precipitate formed by the hydrolysis of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside by β-galactosidase can be visually detected, making it useful for numerous histochemical and molecular biology applications . It is particularly useful for detecting lacZ activity in cells and tissues .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside involves its hydrolysis by the enzyme β-galactosidase . This reaction yields a dark blue precipitate, which can be visually detected .

Temporal Effects in Laboratory Settings

The effects of 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside over time in laboratory settings are primarily related to its use as a substrate for β-galactosidase . The dark blue precipitate that forms upon hydrolysis can be visually detected, allowing for the monitoring of β-galactosidase activity over time .

Metabolic Pathways

5-Bromo-6-chloro-3-indolyl-beta-D-galactoside is involved in the metabolic pathway of β-galactosidase . The enzyme β-galactosidase hydrolyzes 5-Bromo-6-chloro-3-indolyl-beta-D-galactoside, yielding a dark blue precipitate .

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-6-1-5-8(2-7(6)16)17-3-9(5)22-14-13(21)12(20)11(19)10(4-18)23-14/h1-3,10-14,17-21H,4H2/t10-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRVKCMQIZYLNM-MBJXGIAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90917375 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93863-88-8 | |

| Record name | 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90917375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-Galactopyranoside (contains ca. 10% Ethyl Acetate) [for Biochemical Research] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)

![Ethyl 2-[4-(trifluoromethoxy)anilino]acetate](/img/structure/B1333474.png)